molecular formula C4H4Cl2N2 B096617 4,5-Dichloro-2-methylimidazole CAS No. 15965-33-0

4,5-Dichloro-2-methylimidazole

Cat. No. B096617
CAS RN: 15965-33-0
M. Wt: 150.99 g/mol
InChI Key: ZWRYWVBALYOSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-methylimidazole is a chemical compound that is part of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of chlorine and methyl groups on the imidazole ring can significantly influence the compound's reactivity and physical properties. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of structurally related imidazole derivatives.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1-methylimidazolium hydrogen sulfate is used as a catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones, indicating the versatility of imidazole compounds in catalysis . Another paper describes the synthesis of 2,4,5-trichlorobenzimidazole and its ribosylated derivatives, which are structurally related to this compound and are synthesized via diazotization procedures . Additionally, the Suzuki coupling reaction is employed to synthesize 5-aryl-1-methyl-4-nitroimidazoles, showcasing the utility of cross-coupling reactions in the modification of the imidazole ring .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior. Theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized molecular structure, vibrational spectra, and frontier molecular orbitals of compounds like 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole . Similarly, the structure of 5-chloro-1-methyl-4-nitroimidazole has been determined through conformational analysis, and its electronic properties have been studied using DFT methods .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their nucleophilic nature. For example, 2-methyl-4,5-dihydroimidazole is used as a doubly nucleophilic unit in the preparation of dihydroimidazole azaprostanoids, demonstrating the reactivity of the imidazole ring at multiple positions . The reactivity of these compounds can be further modified by introducing different substituents, as seen in the synthesis of various imidazole derivatives with potential antiviral and antiparasitic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methyl groups can affect the compound's solubility, stability, and reactivity. For instance, the gas chromatographic-mass spectrometric determination of 4-(5-)methylimidazole in ammonia caramel colors indicates the importance of analytical methods in assessing the presence and concentration of imidazole derivatives in various matrices . The physical properties such as solubility and stability can be crucial for the compound's applications in medicinal chemistry and material science.

Scientific Research Applications

  • Analytical Chemistry : A method has been developed for the gas chromatographic-mass spectrometric quantification of 4,5-Dichloro-2-methylimidazole derivatives in ammonia caramel colors, which are used in food and beverages (Fernandes & Ferreira, 1997).

  • Corrosion Inhibition : Imidazole and its derivatives, including this compound, have been investigated for their efficiency in inhibiting copper corrosion in hydrochloric acid. These compounds have shown promising results in protecting copper surfaces from corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).

  • Toxicology : Toxicity and carcinogenicity studies have been conducted on this compound derivatives to understand their impact on health when used in various applications, including food additives and industrial processes (Chan, Hills, Kissling, & Nyska, 2007).

  • Food Chemistry : There are studies on the quantification of this compound derivatives in caramel colors and other food products, crucial for food safety and regulation (Moretton, Crétier, Nigay, & Rocca, 2011).

  • Materials Science : The compound has been explored for its ferroelectric and antiferroelectric properties, contributing to the development of advanced materials for electronic devices (Horiuchi et al., 2012).

  • Pharmaceuticals : There is research into the anticarcinogenic and antioxidant effects of this compound derivatives, suggesting potential pharmaceutical applications (Tazehkand et al., 2017).

Safety and Hazards

4,5-Dichloro-2-methylimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazoles have been the focus of recent advances in regiocontrolled synthesis . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

4,5-dichloro-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRYWVBALYOSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310090
Record name 4,5-Dichloro-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15965-33-0
Record name 15965-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloro-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-methylimidazole
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-methylimidazole
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-2-methylimidazole
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-2-methylimidazole
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-2-methylimidazole
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-methylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.